REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]1(Br)[CH2:11][CH2:10]1.[I-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCOC(C)=O>[CH:9]1([O:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)[CH2:11][CH2:10]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
50.1 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
cesium carbonate
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (0-5% EtOAc/hexane)
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |